Cas no 2228762-46-5 (3-(2-fluoropropan-2-yl)oxyazetidine)

3-(2-fluoropropan-2-yl)oxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluoropropan-2-yl)oxyazetidine
- 2228762-46-5
- EN300-1767099
- 3-[(2-fluoropropan-2-yl)oxy]azetidine
-
- インチ: 1S/C6H12FNO/c1-6(2,7)9-5-3-8-4-5/h5,8H,3-4H2,1-2H3
- InChIKey: XJMRHLGBPQIFEZ-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C)OC1CNC1
計算された属性
- せいみつぶんしりょう: 133.090292168g/mol
- どういたいしつりょう: 133.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(2-fluoropropan-2-yl)oxyazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767099-5.0g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 5g |
$3812.0 | 2023-05-26 | ||
Enamine | EN300-1767099-2.5g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1767099-10g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1767099-0.05g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1767099-0.1g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1767099-1.0g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1767099-10.0g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1767099-5g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1767099-0.5g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1767099-0.25g |
3-[(2-fluoropropan-2-yl)oxy]azetidine |
2228762-46-5 | 0.25g |
$1209.0 | 2023-09-20 |
3-(2-fluoropropan-2-yl)oxyazetidine 関連文献
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
3-(2-fluoropropan-2-yl)oxyazetidineに関する追加情報
3-(2-Fluoropropan-2-yl)oxyazetidine: A Comprehensive Overview
3-(2-Fluoropropan-2-yl)oxyazetidine, identified by the CAS number 2228762-46-5, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom, making them structurally similar to pyrrolidines but with one fewer carbon atom. The presence of the fluoropropan-2-yl group introduces unique electronic and steric properties, rendering this compound a valuable tool in various applications.
The synthesis of 3-(2-fluoropropan-2-yl)oxyazetidine typically involves multi-step reactions, often starting from readily available starting materials such as alcohols or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis, which has shown promising results in terms of reaction time and yield optimization.
In terms of physical properties, 3-(2-fluoropropan-2-yl)oxyazetidine exhibits a melting point of approximately 150°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, revealing its resilience to degradation under mild to moderate stress conditions.
The chemical structure of 3-(2-fluoropropan-2-yl)oxyazetidine plays a pivotal role in its reactivity and functionality. The azetidine ring contributes to its cyclic amine characteristics, while the fluorinated substituent enhances its electronic properties, making it an attractive candidate for applications in drug discovery and materials science. Recent studies have highlighted its potential as a building block for constructing bioactive molecules with improved pharmacokinetic profiles.
In the field of pharmacology, 3-(2-fluoropropan-2-yl)oxyazetidine has shown promise as a precursor for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry, particularly in the design of catalysts for organic transformations.
The latest research on this compound has focused on its role in asymmetric synthesis, where it serves as a chiral auxiliary or catalyst in enantioselective reactions. This approach has significantly advanced the field of stereoselective synthesis, enabling the production of enantiomerically pure compounds with high efficiency. Furthermore, its application in polymer chemistry has been explored, with studies demonstrating its potential as a monomer for synthesizing novel polymeric materials with tailored properties.
In conclusion, 3-(2-fluoropropan-2-yl)oxyazetidine, CAS number 2228762-46-5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers aiming to push the boundaries of chemical innovation.
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